![molecular formula C13H15F3N2O2 B2744785 2-甲氧基-3-[4-(三氟甲基)哌啶-1-甲酰基]吡啶 CAS No. 2097903-94-9](/img/structure/B2744785.png)

2-甲氧基-3-[4-(三氟甲基)哌啶-1-甲酰基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

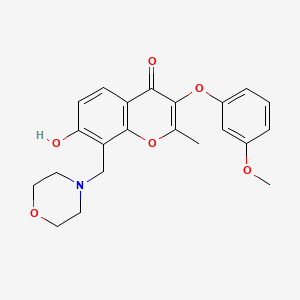

“2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” consists of a pyridine ring with a methoxy group at the 2nd position and a trifluoromethyl group at the 3rd position . The empirical formula is C7H6F3NO and the molecular weight is 177.12 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” include a density of 1.297 g/mL at 25 °C and a refractive index of 1.441 .科学研究应用

铜催化的 Perkin-酰基-Mannich 反应

Crotti 等人 (2011) 演示了在温和反应条件下使用催化量的三氟甲磺酸铜(II) 在未取代吡啶的 C(2) 位置区域选择性引入甲氧羰基甲基。这种方法为合成具有非常规取代模式的新型多官能化哌啶衍生物提供了一个有价值的构建模块,突出了该化合物在合成复杂分子结构中的用途 (Crotti、Berti 和 Pineschi,2011).

合成叠氮甲基的策略

Khlebnikov 等人 (2018) 探索了一种用于制备三氟甲基取代氨基吡咯的叠氮甲基策略。他们使用 1-(3,3,3-三氟-2,2-二羟基丙基)吡啶-1-溴化物作为构建模块,从而合成可通过甲基化/肼解转化为烷基 4-氨基-3-芳基-1-甲基-5-(三氟甲基)-1H-吡咯-2-羧酸酯的化合物。这种方法强调了吡啶衍生物在构建具有潜在生物活性的杂环化合物方面的多功能性 (Khlebnikov 等人,2018).

哌啶衍生物的阳极甲氧基化

Golub 和 Becker (2015) 研究了 N-酰基和 N-磺酰基哌啶的阳极甲氧基化,阐明了各种阳极和电解质对 α-单甲氧基和 α,α'-二甲氧基衍生物形成的影响。本研究深入了解了哌啶衍生物的电化学改性,揭示了有利于特定取代模式的条件 (Golub 和 Becker,2015).

三溴化硼诱导的环收缩

Tehrani 等人 (2000) 描述了一种使用二氯甲烷中的三溴化硼将 3-甲氧基哌啶转化为 2-(溴甲基)吡咯烷的方法。该反应通过一个中间双环氮丙啶离子进行,展示了一种将哌啶转化为吡咯烷的独特方法,这种罕见的转化可能对合成有机化学产生重大影响 (Tehrani 等人,2000).

聚甲氧基化稠合吡啶环系统的合成

Rostom 等人 (2009) 合成了一系列 3,5-双(亚芳基)-4-哌啶酮和各种稠合吡啶衍生物,以评估其体外抗肿瘤活性。他们的研究为新型抗肿瘤剂的开发做出了贡献,突出了吡啶衍生物在药物化学中的作用 (Rostom、Hassan 和 El-Subbagh,2009).

未来方向

属性

IUPAC Name |

(2-methoxypyridin-3-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c1-20-11-10(3-2-6-17-11)12(19)18-7-4-9(5-8-18)13(14,15)16/h2-3,6,9H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQPJCVFVMYMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)

![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)

![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)

![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)